4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel
CAS No.: 159500-49-9
Cat. No.: VC0153941
Molecular Formula: C40H47NO13
Molecular Weight: 749.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159500-49-9 |
|---|---|
| Molecular Formula | C40H47NO13 |
| Molecular Weight | 749.81 |
| IUPAC Name | [(1S,2S,4S,7R,9S,10S,12R,13S,16R)-7,13-diacetyloxy-2,10,12-trihydroxy-5,9,17,17-tetramethyl-8-oxo-15-oxatetracyclo[7.6.1.12,6.013,16]heptadec-5-en-4-yl] (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate |
| Standard InChI | InChI=1S/C40H47NO13/c1-20-25(53-36(49)30(46)29(23-13-9-7-10-14-23)41-35(48)24-15-11-8-12-16-24)18-40(50)34-32-38(6,33(47)31(52-21(2)42)28(20)37(40,4)5)26(44)17-27(45)39(32,19-51-34)54-22(3)43/h7-16,25-27,29-32,34,44-46,50H,17-19H2,1-6H3,(H,41,48)/t25-,26-,27+,29-,30+,31+,32-,34-,38+,39-,40+/m0/s1 |
| Standard InChI Key | NFVVWDXMPVABHE-KWIOUIIFSA-N |
| SMILES | CC1=C2C(C(=O)C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC4)OC(=O)C)O)O)C)OC(=O)C |
Introduction
Chemical Properties and Structural Characteristics
4-Desacetyl-2-debenzoyl- -oxol Paclitaxel is identified by CAS number 159500-49-9. It is a complex molecule with a molecular formula of C40H47NO13 and a molecular weight of 749.81 g/mol . Physically, it appears as an off-white foam and demonstrates specific solubility characteristics in various organic solvents .
The full IUPAC name of this compound is (2aS,2a1R,3R,5S,5aS,7R,10S,12S,12aS)-10-(((2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-3,5,12-trihydroxy-5a,9,13,13-tetramethyl-6-oxo-3,4,5,5a,6,7,10,11,12,12a-decahydro-2H-8,12-methanocyclodeca[cd]isobenzofuran-2a,7(2a1H)-diyl diacetate . This extensive nomenclature reflects the structural complexity inherent in paclitaxel derivatives.
The compound's key structural features include the absence of an acetyl group at position 4 and a benzoyl group at position 2 of the paclitaxel core structure, with the presence of an oxol modification that distinguishes it from the parent compound.
Table 1: Physicochemical Properties of 4-Desacetyl-2-debenzoyl- -oxol Paclitaxel
| Property | Value |
|---|---|
| CAS Number | 159500-49-9 |
| Molecular Formula | C40H47NO13 |
| Molecular Weight | 749.81 g/mol |
| Physical Appearance | Off-White Foam |
| Solubility | Chloroform, Dichloromethane, DMSO, Ethyl Acetate, Methanol |
| Storage Conditions | 2-8°C, protected from air and light, refrigerate or freeze |
Synthesis and Preparation Methods
The synthesis of 4-Desacetyl-2-debenzoyl- -oxol Paclitaxel involves multiple complex chemical reactions, typically starting from paclitaxel or its precursors. Similar to other paclitaxel derivatives, its preparation likely follows semi-synthetic routes that have been developed to address the sustainability concerns associated with natural extraction.
Paclitaxel itself was originally isolated from the bark of the Pacific yew tree (Taxus brevifolia), but due to the scarcity and slow growth of these trees, alternative production methods have been developed . These include semi-synthetic approaches that often begin with the extraction of 10-deacetylbaccatin III from yew needles, which is then modified through a series of chemical reactions to produce paclitaxel and its derivatives .
Applications in Research and Industry
4-Desacetyl-2-debenzoyl- -oxol Paclitaxel serves several critical functions in both research and industrial settings:
Pharmaceutical Synthesis
This compound is primarily utilized as an intermediate in the synthesis of paclitaxel-related compounds . It serves as a precursor for developing novel paclitaxel derivatives with potentially improved therapeutic properties, such as enhanced efficacy or reduced side effects.
Analytical and Quality Control Applications
Biological Activity and Mechanism of Action
While specific data on the biological activity of 4-Desacetyl-2-debenzoyl- -oxol Paclitaxel itself is limited in the scientific literature, its structural similarity to paclitaxel suggests it may share some biological properties with the parent compound.
Paclitaxel exerts its anticancer effects primarily through stabilization of microtubules . It binds to the β-subunit of tubulin, promoting microtubule assembly and preventing depolymerization, which disrupts the normal dynamic instability of microtubules that is essential for cell division . This mechanism leads to mitotic arrest and ultimately triggers apoptosis (programmed cell death) in cancer cells .
The structural modifications in 4-Desacetyl-2-debenzoyl- -oxol Paclitaxel likely affect its binding affinity to tubulin and may alter its biological activity compared to paclitaxel. These modifications could potentially result in changes to efficacy, side effect profile, or pharmacokinetic properties.
Comparison with Paclitaxel and Other Derivatives
Understanding the relationship between 4-Desacetyl-2-debenzoyl- -oxol Paclitaxel and other taxane compounds provides important context for its significance in pharmaceutical research.
Table 2: Comparison of 4-Desacetyl-2-debenzoyl- -oxol Paclitaxel with Related Compounds
Paclitaxel derivatives, including 4-Desacetyl-2-debenzoyl- -oxol Paclitaxel, are developed to address various limitations of the parent compound, such as solubility issues, hypersensitivity reactions, and resistance mechanisms in cancer treatment . The structural modifications in these derivatives can significantly impact their pharmacokinetic properties, efficacy, and safety profiles.
Analytical Characterization Methods
The accurate identification and characterization of 4-Desacetyl-2-debenzoyl- -oxol Paclitaxel is crucial for research and quality control purposes. Multiple analytical techniques are employed for this purpose:
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is commonly used for the separation and quantification of paclitaxel and its impurities, including 4-Desacetyl-2-debenzoyl- -oxol Paclitaxel . This technique allows for the determination of purity and can be coupled with various detection methods.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound, while Mass Spectrometry confirms its molecular weight and formula. Infrared (IR) spectroscopy helps identify functional groups present in the molecule.
These analytical methods collectively ensure the identity, purity, and quality of 4-Desacetyl-2-debenzoyl- -oxol Paclitaxel for research and pharmaceutical applications.
Future Research Directions
Future research on 4-Desacetyl-2-debenzoyl- -oxol Paclitaxel may focus on several promising areas:
Exploration of its potential advantages in patients with hypersensitivity to standard taxane therapies could yield valuable clinical applications. Structure-activity relationship studies could elucidate how its specific structural modifications affect binding to tubulin and subsequent biological activity.
Development of improved synthetic routes for its preparation could enhance efficiency and reduce costs in pharmaceutical production. Investigation of its efficacy against drug-resistant cancer cell lines might uncover novel therapeutic applications.
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